molecular formula C19H20ClN9O5S2 B12737222 Acetamide, N-(4-(((imino((imino((5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride CAS No. 109193-29-5

Acetamide, N-(4-(((imino((imino((5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride

Cat. No.: B12737222
CAS No.: 109193-29-5
M. Wt: 554.0 g/mol
InChI Key: WKCSBDADBONSRE-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(((imino((imino((5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a thiadiazole ring, nitrophenyl group, and multiple amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(((imino((imino((5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride typically involves multiple steps. One common method includes the condensation of 2-nitroaniline with cyanoacetic acid in the presence of dimethylformamide and dicyclohexyl carbodiimide, followed by further reactions to introduce the thiadiazole ring and other functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(((imino((imino((5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups introduced at specific positions on the molecule.

Scientific Research Applications

Acetamide, N-(4-(((imino((imino((5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(((imino((imino((5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Acetamide, N-(4-(((imino((imino((5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)methyl)amino)methyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride lies in its complex structure, which allows for diverse chemical reactivity and a wide range of potential applications. The presence of multiple functional groups and a thiadiazole ring distinguishes it from simpler analogs and provides opportunities for unique interactions with biological targets.

Properties

CAS No.

109193-29-5

Molecular Formula

C19H20ClN9O5S2

Molecular Weight

554.0 g/mol

IUPAC Name

N-[4-[(E)-[amino-[[(E)-N'-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamimidoyl]amino]methylidene]amino]sulfonyl-2-methylphenyl]acetamide;hydrochloride

InChI

InChI=1S/C19H19N9O5S2.ClH/c1-10-9-14(7-8-15(10)22-11(2)29)35(32,33)27-18(21)23-17(20)24-19-26-25-16(34-19)12-3-5-13(6-4-12)28(30)31;/h3-9H,1-2H3,(H,22,29)(H5,20,21,23,24,26,27);1H

InChI Key

WKCSBDADBONSRE-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)S(=O)(=O)/N=C(\N)/N/C(=N/C2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])/N)NC(=O)C.Cl

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N=C(N)NC(=NC2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])N)NC(=O)C.Cl

Origin of Product

United States

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